molecular formula C6H4F2S B161408 2,3-Difluorobenzenethiol CAS No. 130922-39-3

2,3-Difluorobenzenethiol

Cat. No.: B161408
CAS No.: 130922-39-3
M. Wt: 146.16 g/mol
InChI Key: QYTSIBBNZWTHMZ-UHFFFAOYSA-N
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Description

2,3-Difluorobenzenethiol is an organosulfur compound with the molecular formula C6H4F2S. It is a derivative of benzenethiol where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorobenzenethiol typically involves the introduction of fluorine atoms into a benzenethiol framework. One common method is the direct fluorination of benzenethiol using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. Another approach involves the substitution of hydrogen atoms in benzenethiol with fluorine atoms using reagents like potassium fluoride in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Difluorobenzenethiol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3-Difluorobenzenethiol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical behavior and interactions. The presence of both fluorine and thiol groups provides a combination of reactivity and stability that is valuable in various applications .

Properties

IUPAC Name

2,3-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2S/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTSIBBNZWTHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622958
Record name 2,3-Difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130922-39-3
Record name 2,3-Difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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